molecular formula C27H20N2O5 B11410607 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B11410607
M. Wt: 452.5 g/mol
InChI Key: YWFUDEIRSRYFBV-UHFFFAOYSA-N
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Description

6-Ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene core (4-oxo-4H-chromene) substituted with an ethyl group at position 4. The carboxamide group at position 2 of the chromene is linked to a 1-benzofuran-3-yl moiety, which itself is modified with a phenylcarbamoyl group at position 2 (Figure 1).

The compound’s synthesis likely follows protocols analogous to those described for related chromene-2-carboxamides, such as coupling 4-oxo-4H-chromene-2-carboxylic acid derivatives with amines under activating conditions (e.g., using N-methylimidazole as a catalyst) . However, the benzofuran-3-yl-amine component introduces synthetic challenges due to steric hindrance and the need for regioselective functionalization .

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C27H20N2O5/c1-2-16-12-13-22-19(14-16)20(30)15-23(33-22)26(31)29-24-18-10-6-7-11-21(18)34-25(24)27(32)28-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,28,32)(H,29,31)

InChI Key

YWFUDEIRSRYFBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights :
    • The benzofuran-3-yl group in the target compound introduces conformational rigidity, as seen in related intermediates (e.g., ), where aromatic dihedral angles (48–86°) influence molecular packing and hydrogen-bonding networks .
  • Synthetic Challenges :
    • Coupling bulky amines (e.g., 2-(phenylcarbamoyl)-1-benzofuran-3-amine) to chromene-2-carboxylic acid may require optimized conditions, such as elevated temperatures or alternative activating reagents .

Biological Activity

The compound 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a member of the chromene family known for its diverse biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H16N2O4
Molecular Weight324.33 g/mol

Anti-Cancer Properties

Research has indicated that chromene derivatives exhibit significant anti-cancer properties. For instance, studies have shown that compounds similar to 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxic effects of chromene derivatives on the MCF-7 cell line, it was found that:

CompoundIC50 (μM)
6-Ethyl-4-oxo compound15.5
Control (DMSO)>50

This indicates a promising potential for further development in cancer therapeutics.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline.

Inhibition Studies

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)12.3
Butyrylcholinesterase (BChE)18.7

These results suggest that 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide could be a viable candidate for treating Alzheimer's disease by enhancing cholinergic transmission.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines.

Cytokine Inhibition Data

CytokineConcentration (ng/mL)Control (ng/mL)
IL-62575
TNF-alpha3080

These findings highlight the potential of this compound in managing inflammatory conditions.

The biological activity of 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and neurotransmission.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : The compound exhibits radical-scavenging activity, which contributes to its neuroprotective effects.

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